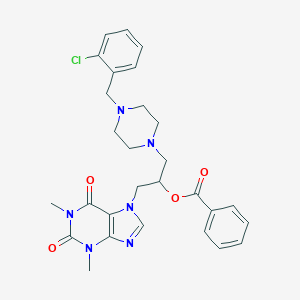
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline, also known as BCPP, is a synthetic compound that belongs to the xanthine family of drugs. It is a potent inhibitor of phosphodiesterase enzyme and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline acts by inhibiting the phosphodiesterase enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation, vasodilation, and bronchodilation.
Efectos Bioquímicos Y Fisiológicos
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is its high potency and selectivity for the phosphodiesterase enzyme. It is also relatively easy to synthesize and purify. However, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the research on 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have neuroprotective properties and may be able to prevent the death of neurons in these disorders. Another potential application is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have vasodilatory properties and may be able to reduce the pulmonary vascular resistance in this condition.
Conclusion:
In conclusion, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts by inhibiting the phosphodiesterase enzyme, which results in smooth muscle relaxation, vasodilation, and bronchodilation. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has various biochemical and physiological effects and has been shown to have potential applications in various fields of medicine. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be synthesized by using the reaction between theophylline and 4-(o-chlorobenzyl)piperazine in the presence of benzoyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be determined by using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-asthmatic, and bronchodilator properties. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been studied for its potential use in the treatment of depression, anxiety, and cognitive impairment.
Propiedades
Número CAS |
19977-11-8 |
|---|---|
Nombre del producto |
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
Fórmula molecular |
C28H31ClN6O4 |
Peso molecular |
551 g/mol |
Nombre IUPAC |
[1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-22(39-27(37)20-8-4-3-5-9-20)17-34-14-12-33(13-15-34)16-21-10-6-7-11-23(21)29/h3-11,19,22H,12-18H2,1-2H3 |
Clave InChI |
LKSQOKWKUSLPLT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




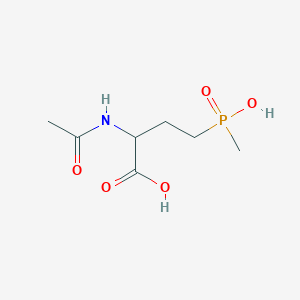
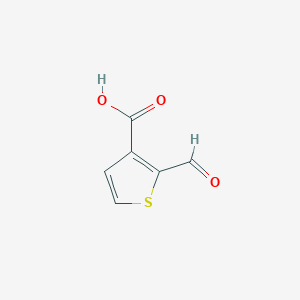
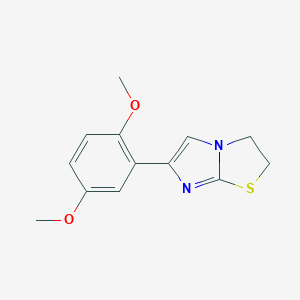
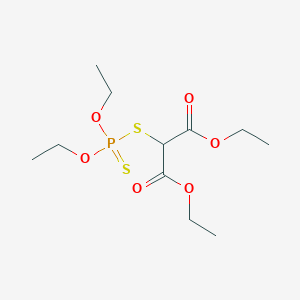
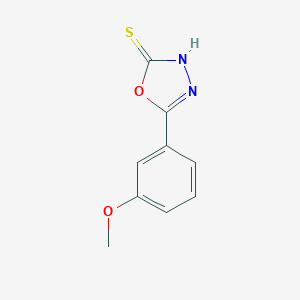
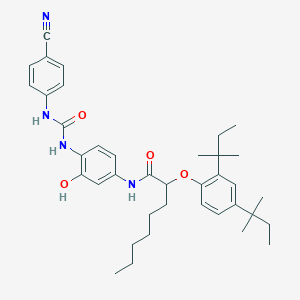





![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)
